![molecular formula C18H29N3O4 B5525553 [4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)

[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related triazole compounds typically involves the condensation of various precursors in basic or acidic media, followed by reactions with hydrazine hydrate or other agents to form the desired acetic acid derivatives. Notable methods include the condensation of ethyl bromoacetate with other compounds to form acetic acid ethyl esters containing a triazole ring, which can be further modified through reactions with aromatic aldehydes or isothiocyanates to introduce various functional groups (Demirbas et al., 2004). Another approach involves the synthesis of DOTA-Tris(t)Bu ester, a precursor chelating agent, through a convenient and cost-effective method, showcasing the potential for synthesizing complex molecules efficiently (Li et al., 2009).

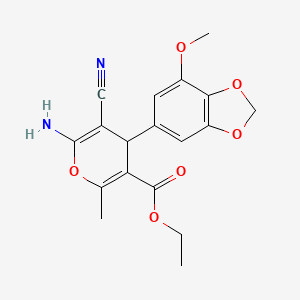

Molecular Structure Analysis

X-ray diffraction techniques and spectroscopic methods such as IR, 1H NMR, and 13C NMR are commonly used to determine the molecular structure of triazole derivatives. These techniques reveal details about the molecule's geometry, including hydrogen bonding patterns and the conformation of cyclopentyl rings. For example, studies have shown that molecules can be linked into frameworks or chains through N-H⋯N and C-H⋯N hydrogen bonds, demonstrating the structural complexity and diversity of these compounds (Şahin et al., 2014).

Chemical Reactions and Properties

Triazole compounds exhibit a wide range of chemical reactivities, including the ability to undergo cycloaddition reactions, Beckmann rearrangements, and transformations into various functionalized derivatives. These reactions are pivotal for synthesizing novel compounds with potential biological activities. For instance, the Beckmann rearrangement of oximino derivatives can lead to new lactams or lactones, illustrating the versatility of triazole chemistry in creating diverse molecular structures (Jilale et al., 1993).

Wissenschaftliche Forschungsanwendungen

Reductive Cleavage and Transformations

One study explored the reductive cleavage of certain carboxylates leading to the formation of bi- or tricyclic lactams or lactones, highlighting the synthetic utility of such processes in creating complex molecular architectures, which could be relevant for compounds with similar structures to the one Molchanov et al., 2016.

Antimicrobial and Antitumor Activities

Another area of application involves the synthesis and evaluation of new compounds for antimicrobial and antitumor activities. For example, certain triazole and thiadiazole derivatives have been found to exhibit antimicrobial activity against specific microorganisms and possess antitumor potential towards breast cancer Demirbas et al., 2004.

HIV Entry Inhibitors

Research into HIV entry inhibitors has identified compounds acting as potent noncompetitive allosteric antagonists of the CCR5 receptor, demonstrating the potential for therapeutic applications in HIV treatment Watson et al., 2005.

Molecular Imaging and Thermometry

In molecular imaging, certain lanthanide chelates derived from DOTA ligands have been investigated for their conformational rigidity and relaxivity properties, which are crucial for enhancing the performance of contrast agents in magnetic resonance imaging (MRI) Ranganathan et al., 2002.

Fluorescent Behavior of Regioisomers

The fluorescent properties of novel regioisomers have been studied, revealing dual emission characteristics under certain conditions, which could have implications for developing new fluorescent markers or sensors Kamalraj et al., 2008.

Eigenschaften

IUPAC Name |

2-[4-(cyclopentanecarbonyl)-1-methyl-9-oxo-1,4,10-triazaspiro[5.6]dodecan-10-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O4/c1-19-10-11-21(17(25)14-4-2-3-5-14)13-18(19)7-6-15(22)20(9-8-18)12-16(23)24/h14H,2-13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJXRMLLTSVFNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC12CCC(=O)N(CC2)CC(=O)O)C(=O)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)

![2-[(4-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5525482.png)

![3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)

![methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)

![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5525522.png)

![N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)

![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)

![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)